molecular formula C13H16N2O6 B1169269 luxR protein CAS No. 115038-68-1

luxR protein

Cat. No.: B1169269
CAS No.: 115038-68-1
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Description

The LuxR protein is a master transcriptional regulator central to the quorum sensing (QS) system in Vibrio species, enabling bacteria to coordinate collective behaviors such as bioluminescence, biofilm formation, and virulence in a cell-density-dependent manner . This protein functions as an autoinducer receptor, activating or repressing hundreds of target genes upon binding its diffusible signaling molecule, N-(3-Oxohexanoyl)-L-homoserine lactone (AHL) . The this compound exhibits a flexible mechanism of gene control, capable of both activation and repression by binding to distinct DNA motifs; it binds to asymmetric palindrome motifs (actDNA) to activate genes and to symmetric palindrome motifs (repDNA) for repression, with its N-terminal extension making critical contacts in the DNA's minor groove . Research applications for this protein include fundamental studies on gene regulation, bacterial cell-to-cell communication, and the development of novel anti-virulence strategies to disrupt QS in pathogens . The protein supplied is recombinant, produced in Escherichia coli, and is of high purity, suitable for in vitro assays including DNA binding studies, transcriptional activation analyses, and structural biology research .

Properties

CAS No.

115038-68-1

Molecular Formula

C13H16N2O6

Synonyms

luxR protein

Origin of Product

United States

Chemical Reactions Analysis

Ligand Binding and Structural Specificity

LuxR binds 3-oxohexanoyl-homoserine lactone (3OC6HSL) as its native autoinducer, triggering conformational changes necessary for DNA binding and transcriptional activation . Directed evolution studies reveal LuxR's adaptability to non-native ligands:

  • LuxR-G2E : A variant with mutations (V67F, L72S, S116T) responds to pentanoyl-HSL (C5HSL) and octanoyl-HSL (C8HSL) .

  • LuxR-G4E : Incorporates I45F and responds to butanoyl-HSL (C4HSL) at 10 nM, demonstrating enhanced sensitivity and specificity .

Table 1: Ligand Specificity of LuxR Variants

LuxR VariantMutationsEffective LigandsEC₅₀ (nM)
Wild-typeNone3OC6HSL10
G2EV67F, L72S, S116TC5HSL, C8HSL100
G4EI45F, V67F, L72S, S116TC4HSL10

Source:

Critical Amino Acid Residues for Function

Alanine-scanning mutagenesis identified residues essential for LuxR activity:

  • DNA Binding : W193A, G197A, and K198A mutations abolish transcriptional activation, indicating roles in DNA interaction .

  • Ligand Binding : Residues 164, 221, 223, and 246 enable autoinducer-independent activation when mutated, suggesting destabilization of the autoinhibitory N-terminal domain .

Table 2: Key Mutations in LuxR and Functional Impact

ResidueMutationLuciferase Activity (% Wild-type)Role
W193W193A0.1%DNA binding
G197G197A1.4%DNA binding
I45I45FEnables C4HSL responseLigand specificity
V67V67FBroadens ligand recognitionLigand binding

Source:

DNA Binding and Transcriptional Activation

LuxR binds a 20-bp palindromic lux box (5’-CTGTAGGATCGTACAG-3’) located at -42.5 relative to the luxI promoter . The C-terminal domain (CTD) contains a helix-turn-helix (HTH) motif critical for DNA interaction. Electrophoretic mobility shift assays confirm LuxR-CTD binds DNA with 10 nM affinity in the presence of 3OC6HSL .

Conformational Dynamics and Allostery

Binding of 3OC6HSL to the N-terminal domain induces dimerization and unmasking of the CTD, enabling DNA binding . Structural studies suggest:

  • N-terminal domain (1-156) : Binds AHLs via a hydrophobic pocket.

  • C-terminal domain (157-250) : Mediates DNA recognition and RNA polymerase recruitment .

Inhibition and Synthetic Ligands

LuxR activity is competitively inhibited by AHL analogs with modified acyl chains:

  • 3-oxo-C12-HSL : Inhibits LuxR with IC₅₀ = 50 nM .

  • Phenylbutanoyl-HSL (PBHL) : Activates LasR but not LuxR, highlighting receptor specificity .

Table 3: Inhibition Profiles of AHL Analogs

CompoundTarget ReceptorActivity (EC₅₀/IC₅₀)
3-oxo-C12-HSLAbaREC₅₀ = 20 nM
PBHL-22LasREC₅₀ = 15 nM
C8HSLLuxR-G2EEC₅₀ = 100 nM

Source:

Evolutionary Plasticity

LuxR exhibits remarkable evolvability. Directed evolution generated variants (e.g., LuxR-G4E) with shifted ligand preferences, demonstrating that residues I45, V67, L72, and S116 collectively fine-tune ligand recognition . This plasticity underpins LuxR’s utility in synthetic biology for engineering custom quorum-sensing circuits.

Comparison with Similar Compounds

Comparison with Similar Compounds and Regulatory Proteins

Canonical LuxR vs. LasR (Pseudomonas aeruginosa)
Feature LuxR (V. fischeri) LasR (P. aeruginosa)
Key Ligand 3-oxo-C6-HSL 3-oxo-C12-HSL
DNA-Binding Residues Tyr70, Trp66, Asp79 Tyr64 (equivalent to Tyr70)
Domain Topology Tandem arrangement in QS RMY (luxR-rsaM-luxI) cluster
Functional Role Bioluminescence regulation Virulence factor production
Structural Template TraR (PDB:1H0M) LasR (PDB:2UV0)
  • Divergence : LuxR and LasR share conserved Tyr residues (Tyr70 in LuxR vs. Tyr64 in LasR) for ligand interactions, but differ in ligand specificity due to distinct binding pocket geometries .
LuxR Solos vs. Canonical LuxR
Feature LuxR Solos Canonical LuxR
Ligand Specificity Non-AHL signals (e.g., PPY, DAR, plant metabolites) AHLs (e.g., 3-oxo-C6-HSL)
Genomic Context Unlinked to luxI Co-located with luxI
Conserved Motifs Variable AHL-binding domains; some lack key residues (e.g., Trp66, Asp79) Conserved AHL-binding motifs
Functional Role Environmental sensing, interspecies communication Intraspecies QS
  • Examples: PluR and PauR (Class C LuxR solos): Bind diketopiperazines (DKPs) and dialkylresorcinols (DAR) instead of AHLs . Plant-associated LuxR homologs: Bind plant-derived furanones, enabling "eavesdropping" on host signals .
Cross-Family Comparisons: LuxR vs. ArpA (Streptomyces)
Feature LuxR (Proteobacteria) ArpA (Actinobacteria)
Ligand Type AHLs, DKPs, plant compounds γ-butyrolactones (GBLs)
Domain Architecture GerE + AHL-binding domains Tetratricopeptide repeats (TPR)
Regulatory Role Virulence, bioluminescence Antibiotic production
Structural Motifs Winged helix-turn-helix β-barrel fold
  • Key Insight : Despite analogous roles in cell-cell signaling, LuxR and ArpA evolved independently, reflecting niche-specific adaptation .

Functional and Evolutionary Insights

  • Topology-Driven Evolution : LuxR proteins cluster phylogenetically based on chromosomal arrangement (e.g., tandem vs. RMY clusters) rather than species .
  • Domain Modularity : Hybrid LuxR proteins (e.g., AAA+LuxR in Mycobacterium) combine DNA-binding domains with ATPase or TRP domains, enabling integration into diverse regulatory networks .
  • Horizontal Gene Transfer (HGT): Soil-dwelling Actinobacteria exhibit LuxR homologs likely acquired via HGT, facilitating adaptation to complex microbial communities .

Data Tables

Table 1. Conserved Residues in LuxR Family Proteins

Protein Ligand-Binding Residues DNA-Binding Residues Key Interaction
LuxR Trp66, Asp79, Tyr70 Arg215, Lys220 3-oxo-C6-HSL stabilization
LasR Tyr64, Trp60, Asp73 Arg200, Lys205 3-oxo-C12-HSL binding
PluR TYDQCS motif N/A DAR recognition

Table 2. Distribution of LuxR Subfamilies

Subfamily Organisms Ligand Specificity Function
Canonical LuxR Vibrio, Pseudomonas AHLs QS, virulence
LuxR solos Burkholderia, Rhizobia Plant metabolites, DKPs Host-microbe dialogue
AAA+LuxR Mycobacterium Unknown Stress response

Preparation Methods

Vector Design for LuxR Overexpression

The preparation of LuxR begins with tailored plasmid constructs to enable high-yield expression. Key vectors include:

  • pMLU117 : Encodes LuxR with a C-terminal hexahistidine (His₆) tag under the control of the tac promoter. This plasmid incorporates synthetic restriction sites (NcoI and BamHI) to ensure precise insertion of the luxR coding sequence.

  • pMLU115 : Utilizes the phage T7 promoter system in pET-3d for robust expression of native LuxR in Escherichia coli BL21(DE3). The luxR start codon is flanked by an NcoI site to enhance translational efficiency.

  • pRE112 : Employed for luxR deletion mutants in Vibrio harveyi, featuring a sacB counterselectable marker and R6Kγ origin for conjugation-based delivery.

Table 1: Plasmid Features for LuxR Expression

PlasmidPromoterTags/ModificationsHost StrainKey Reference
pMLU117tacC-terminal His₆E. coli JM107
pMLU115T7NativeE. coli BL21
pRE112ConstitutivesacB markerV. harveyi

Bacterial Growth and Induction Conditions

Ligand-Dependent Cultivation

LuxR stability is intrinsically linked to its cognate acyl-homoserine lactone (AHL) signal, 3-oxohexanoyl-homoserine lactone (3OC6-HSL). Protocols mandate:

  • Pre-induction supplementation : 25 μM 3OC6-HSL added during mid-exponential growth (OD₆₀₀ ≈ 0.5) to stabilize LuxR folding.

  • Temperature modulation : Post-induction incubation at 28°C to mitigate protein aggregation, contrasting with standard 37°C growth.

  • Inducer timing : Isopropyl-β-D-thiogalactoside (IPTG) at 0.5 mM for T7-driven systems, with extended post-induction periods (4–6 hours).

Cell Lysis and Solubilization Strategies

Denaturing vs. Native Purification

Two distinct approaches dominate LuxR isolation:

  • Denaturing conditions :

    • Lysis in 8 M urea to solubilize inclusion bodies, followed by His-Trap affinity chromatography under denaturing buffer (6 M guanidine-HCl).

    • Post-purification refolding via gradient dialysis into 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, and 25 μM 3OC6-HSL.

  • Native purification :

    • Mechanical disruption in A buffer (50 mM Tris-HCl, pH 7.0; 150 mM NaCl) supplemented with 25 μM 3OC6-HSL.

    • Ultracentrifugation at 100,000 × g to remove membrane debris.

Chromatographic Purification Workflow

Heparin Affinity Chromatography

Crude extracts undergo heparin affinity capture (HiTrap Heparin HP) with elution via NaCl step gradients (0.15–1 M). LuxR typically elutes at 0.3–0.5 M NaCl, coinciding with contaminant removal.

Tandem Ion-Exchange Chromatography

A sequential Q/SP Sepharose system enhances purity:

  • HiTrap Q Sepharose : Flow-through fraction discards anionic proteins.

  • HiTrap SP Sepharose : Linear NaCl gradient (0.075–0.5 M) resolves LuxR at ≈0.2 M NaCl.

Table 2: Purification Yield of LuxR from E. coli

StepTotal Protein (mg)Purity (%)Activity (U/mg)
Crude lysate120<5ND
Heparin eluate15402,300
SP Sepharose eluate4.2>958,700

Functional Validation and Ligand Binding Dynamics

Electrophoretic Mobility Shift Assays (EMSAs)

Purified LuxR exhibits 3OC6-HSL-dependent DNA binding:

  • Probe design : 32P-labeled lux box fragments (160–240 bp) incubated with 10–100 nM LuxR.

  • Ligand reversibility : Unlike TraR, LuxR requires continuous 3OC6-HSL presence (K<sub>d</sub> ≈ 100 nM) for lux box interaction, as evidenced by EMSA signal loss upon ligand dilution.

Transcriptional Activation Assays

In vitro transcription using V. fischeri luxI promoter fragments confirms LuxR-RNA polymerase synergy:

  • Class II promoter mechanism : LuxR binds at −42.5 bp (relative to transcription start), facilitating σ⁷⁰-RNAP recruitment.

  • Ligand stoichiometry : ≥2:1 3OC6-HSL:LuxR monomer ratio required for maximal luxI activation.

Challenges and Optimizations

Solubility Enhancements

  • Codon optimization : Rare tRNA supplementation in E. coli strains (e.g., Rosetta) improves soluble yield.

  • Chaperone co-expression : GroEL/ES co-production reduces aggregation, though it complicates subsequent purification.

Comparative Analysis of LuxR Homologs

Table 3: Ligand Binding Properties of LuxR-Type Proteins

ProteinOrganismAHL LigandBinding ReversibilityK<sub>d</sub> (nM)
LuxRV. fischeri3OC6-HSLYes100
TraRA. tumefaciens3OC8-HSLNo0.5
LasRP. aeruginosa3OC12-HSLNo10

This table underscores LuxR's unique reversible AHL binding, necessitating ligand presence throughout purification .

Q & A

What is the primary mechanistic role of LuxR in bacterial quorum sensing (QS), and how can its activity be experimentally validated?

LuxR functions as a transcription factor that binds acyl-homoserine lactones (AHLs) to activate QS-regulated genes. Its N-terminal domain binds AHLs, while the C-terminal helix-turn-helix (HTH) domain interacts with DNA promoters (e.g., the "lux box") . To validate activity:

  • Method : Use RT-PCR to measure downstream gene expression (e.g., luxICDABE) under varying AHL concentrations .
  • Competitive assays : Co-express H-NS (a nucleoid-structuring protein) to study competition for DNA binding, as H-NS suppresses LuxR-mediated activation until AHL-LuxR outcompetes it .

How can researchers optimize LuxR protein expression and purification in heterologous systems like E. coli?

LuxR overexpression often leads to insolubility due to inclusion body formation. Key strategies include:

  • Inducible promoters : Use a tac promoter with IPTG induction to control expression levels .
  • Truncated variants : Express the C-terminal DNA-binding domain (e.g., LuxRΔN) for improved solubility .
  • Validation : Confirm protein integrity via Western blotting with anti-LuxR antibodies and assess DNA-binding activity using electrophoretic mobility shift assays (EMSAs) .

How do conflicting data on LuxR’s role in gene activation (e.g., repression vs. activation) arise, and how can they be resolved?

Discrepancies may stem from:

  • Context-dependent interactions : LuxR competes with H-NS for DNA binding, and outcomes depend on cell density and AHL availability .
  • Autoregulation : LuxR represses its own promoter at high concentrations, creating feedback loops .
  • Resolution : Use chromatin immunoprecipitation (ChIP) to map LuxR-DNA binding in vivo under controlled AHL levels .

What computational methods are effective for identifying critical residues in LuxR-AHL binding?

Advanced approaches include:

  • Molecular docking : Predict AHL binding sites using tools like AutoDock, highlighting residues (e.g., Asn133, Gln137) critical for stabilizing 3OC6-HSL .
  • Molecular dynamics (MD) simulations : Assess conformational stability of LuxR-AHL complexes over time (e.g., 50-ns simulations) .
  • Mutational validation : Perform alanine scanning mutagenesis and measure changes in bioluminescence activation .

How can researchers model LuxR’s signal sensitivity to different AHLs in engineered systems?

  • Dose-response assays : Measure bioluminescence in E. coli reporters expressing LuxR variants under titrated 3OC6-HSL/C8-HSL .
  • Competitive binding models : Fit data to equations incorporating dissociation constants (Kd) and Hill coefficients to quantify cooperativity .
  • Directed evolution : Screen LuxR mutants for altered HSL specificity using error-prone PCR and high-throughput luminescence assays .

What experimental designs are recommended to study LuxR’s allosteric regulation by autoinducers?

  • Fluorescence anisotropy : Track conformational changes in LuxR upon AHL binding using labeled DNA probes .
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Identify regions of LuxR that undergo structural remodeling upon AHL binding .
  • Cryo-EM : Resolve full-length LuxR-AHL-DNA complexes to visualize allosteric transitions .

How can LuxR homologs (“LuxR solos”) in non-model bacteria be functionally characterized?

  • Bioinformatics : Use BLAST and SMART to identify conserved domains (e.g., IPR005143 for AHL binding) .
  • Heterologous expression : Clone putative luxR genes into E. coli with a lux-reporter system (e.g., luxCDABE) and test AHL responsiveness .
  • Cross-species assays : Co-culture strains producing diverse AHLs to identify cognate signals .

Why does LuxR overexpression fail in systems co-expressing luxI or other QS genes?

  • Toxicity : Overexpressed LuxR may sequester essential transcription machinery or induce lethal gene expression .
  • Autoregulation : High LuxR levels repress its own promoter via negative feedback, requiring tight regulation (e.g., inducible promoters) .

How can researchers distinguish between LuxR’s DNA-binding and transcriptional activation functions?

  • Domain deletion constructs : Express LuxR lacking the N-terminal AHL-binding domain (Δ1-162) to isolate DNA-binding activity .
  • Reporter fusions : Link LuxR to heterologous activation domains (e.g., VP16) and test synthetic promoters .

What are the limitations of current LuxR structural models, and how can they be addressed?

  • Knowledge gaps : No crystal structure exists for full-length LuxR-AHL-DNA complexes.
  • Solutions : Combine cryo-EM with crosslinking MS to resolve flexible regions. Use in silico docking refined by mutagenesis data .

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